A Technical Guide to the Physicochemical Properties of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine
A Technical Guide to the Physicochemical Properties of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine
Abstract
(2-(Prop-2-yn-1-yloxy)phenyl)methanamine is a primary amine featuring a propargyl ether moiety on a benzene ring. This unique combination of a reactive terminal alkyne, a flexible ether linkage, and a basic aminomethyl group makes it a valuable and versatile building block in medicinal chemistry and materials science. Its utility in drug discovery, particularly in the construction of complex molecular architectures via click chemistry or as a fragment for screening, is significant. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, governing aspects from reaction conditions and purification strategies to formulation, pharmacokinetics, and pharmacodynamics. This guide provides a comprehensive analysis of the key physicochemical parameters of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine, offers detailed, field-proven protocols for their experimental determination, and discusses the implications of these properties for research and development professionals.
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery and chemical biology, the efficiency of molecular synthesis and the predictability of a compound's behavior are critical. (2-(Prop-2-yn-1-yloxy)phenyl)methanamine emerges as a molecule of interest due to its trifunctional nature. The terminal alkyne is a handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry), a cornerstone of bioconjugation and combinatorial chemistry. The primary amine offers a nucleophilic site for amide bond formation, reductive amination, and other derivatizations. The ortho-substituted aromatic core provides a rigid scaffold that influences the spatial orientation of the functional groups.
The physicochemical properties of a compound like this dictate its journey from a flask to a potential therapeutic agent. Parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa) are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the pKa value informs the charge state of the molecule at physiological pH, which profoundly impacts its ability to cross cell membranes and interact with biological targets. Similarly, its solubility in aqueous and organic media affects everything from the ease of handling in the lab to the feasibility of creating a viable drug formulation. This guide serves to elucidate these core properties, providing both available data and the methodologies to acquire them.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. The structure of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine is defined by a benzylamine core with a propargyloxy group at the ortho (C2) position of the phenyl ring.
Caption: 2D Structure of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| IUPAC Name | (2-(Prop-2-yn-1-yloxy)phenyl)methanamine | - |
| CAS Number | 1269152-67-1 (for HCl salt) | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | Calculated |
| Monoisotopic Mass | 161.08406 Da | [3] |
| Canonical SMILES | C#CCOC1=CC=CC=C1CN | [3] |
| InChIKey | ZZJKDLUFTVPJGN-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Direct experimental data for this specific molecule is sparse in publicly available literature. Therefore, this section presents a combination of predicted values from established computational models and expected properties based on structurally analogous compounds. These values serve as a robust starting point for experimental design.
Table 2: Summary of Key Physicochemical Properties
| Property | Predicted/Estimated Value | Implication in Drug Development |
| Physical State | Likely a liquid or low-melting solid at STP | Affects handling, storage, and formulation approaches. |
| Boiling Point | > 200 °C (Estimated) | High boiling point suggests low volatility. |
| pKa (Basic) | 9.0 - 9.5 (Estimated) | The amine group will be >99% protonated (cationic) at physiological pH (7.4), enhancing aqueous solubility but potentially reducing passive membrane permeability. |
| XLogP3-AA | 0.9 | [3] |
| Aqueous Solubility | pH-dependent; higher at acidic pH | Solubility will be significantly higher at pH values below the pKa due to the formation of the soluble ammonium salt. |
Acidity and Basicity (pKa)
The primary aliphatic amine in (2-(Prop-2-yn-1-yloxy)phenyl)methanamine is the most significant ionizable group. The pKa of this group is critical as it determines the molecule's charge state in different biological compartments.
-
Expert Insight: Based on analogous benzylamine structures, the pKa is estimated to be in the range of 9.0 to 9.5. This means that in the acidic environment of the stomach (pH ~1-3) and in the blood (pH ~7.4), the amine will be predominantly in its protonated, cationic form (R-CH₂NH₃⁺). This high degree of ionization is beneficial for aqueous solubility but can be a challenge for passive diffusion across the lipid bilayers of cell membranes, a process that favors neutral species.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a cornerstone of ADME science. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
-
Expert Insight: The predicted XLogP value of 0.9 suggests that the molecule does not have a strong preference for either a highly lipophilic or hydrophilic environment.[3] This is a favorable starting point for a drug candidate, as compounds with LogP values in the 1-3 range often exhibit a good balance between the aqueous solubility needed for formulation and circulation, and the lipid solubility required to cross biological membranes. The presence of the polar amine and ether groups counteracts the lipophilicity of the aromatic ring and the alkyne moiety.
Solubility
Solubility is a crucial, yet complex, parameter. Thermodynamic solubility refers to the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
-
Expert Insight: The solubility of this compound is expected to be highly pH-dependent. In acidic aqueous solutions (pH < 7), where the amine group is fully protonated, the compound will form a salt and exhibit significantly higher solubility. Conversely, at pH values above its pKa (pH > 10), the neutral free base will predominate, leading to lower aqueous solubility. For drug development, determining the thermodynamic solubility at a physiologically relevant pH, such as 7.4, is essential.[4][5]
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, standardized experimental protocols are necessary. The following sections describe robust, widely accepted methods for determining the key properties discussed above.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[6][7]
Methodology:
-
Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[6]
-
Sample Preparation: Accurately weigh and dissolve the compound (as the free base or hydrochloride salt) in a suitable solvent mixture (e.g., water or a water/co-solvent mix for poorly soluble compounds) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[6][7]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[7]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
If starting with the free base, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
If starting with the hydrochloride salt, titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
-
Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[6]
Determination of LogP by the Shake-Flask Method (OECD 107)
This is the gold standard method for LogP determination. It involves directly measuring the concentration of the solute in two immiscible phases (n-octanol and water) after they have reached equilibrium.[8][9]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol and pre-saturated water. Add a small amount of the compound's stock solution, ensuring the final concentration is below its solubility limit in either phase.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically several hours).[9]
-
Phase Separation: Separate the two phases, usually by centrifugation to ensure a clean break.[10]
-
Quantification: Determine the concentration of the compound in an aliquot from each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS). A calibration curve is required for accurate quantification.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be run in triplicate.[9][10]
Caption: Workflow for LogP determination via the Shake-Flask Method.
Determination of Thermodynamic Solubility
This method measures the equilibrium solubility of a compound by ensuring that a saturated solution is formed in the presence of excess solid material.[11][12]
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[11]
-
Incubation: Add an excess amount of the solid compound to a vial containing the buffer. This ensures that the solution will become saturated and solid will remain.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Separate the solid from the saturated solution by filtration or centrifugation.
-
Quantification: Dilute an aliquot of the clear, saturated supernatant and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.[4][11]
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Stability and Storage
-
Chemical Stability: The propargyl group can be sensitive to strong bases and certain transition metals. The primary amine makes the compound susceptible to oxidation over time. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Storage Recommendations: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended.
Conclusion
(2-(Prop-2-yn-1-yloxy)phenyl)methanamine is a chemical tool with considerable potential, but its successful application hinges on a thorough understanding of its fundamental physicochemical properties. While direct experimental data is limited, predictive models and data from analogous structures provide a strong framework for its use. The estimated pKa of ~9.0-9.5 indicates it will be a cation at physiological pH, enhancing aqueous solubility. The predicted LogP of 0.9 suggests a favorable balance for bioavailability. This guide has outlined these key properties and, more importantly, provided the authoritative experimental protocols required to obtain precise empirical data. By applying these methods, researchers can ensure the reliable and effective use of this versatile building block in their discovery and development programs.
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